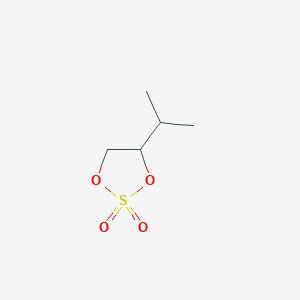
3,5-Difluorobenzophenone
Overview
Description
3,5-Difluorobenzophenone: is an organic compound with the molecular formula C13H8F2O . It is a derivative of benzophenone, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 5 positions. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3,5-Difluorobenzophenone typically involves the acylation of fluorobenzene derivatives. One common method is the Friedel-Crafts acylation reaction, where fluorobenzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum trichloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity. The process involves the same Friedel-Crafts acylation reaction but optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluorobenzophenone undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Nucleophilic Substitution: Formation of substituted benzophenones.
Reduction: Formation of 3,5-difluorobenzhydrol.
Oxidation: Formation of 3,5-difluorobenzoic acid.
Scientific Research Applications
Chemistry: 3,5-Difluorobenzophenone is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It is used in the synthesis of compounds with potential anti-inflammatory and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of polymers and specialty chemicals. It is also employed in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of 3,5-Difluorobenzophenone depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The carbonyl group can form hydrogen bonds with active sites of enzymes, modulating their activity.
Comparison with Similar Compounds
- 4,4’-Difluorobenzophenone
- 2,2’-Difluorobenzophenone
- 4,4’-Dichlorobenzophenone
Comparison: 3,5-Difluorobenzophenone is unique due to the position of the fluorine atoms, which influences its reactivity and physical properties. Compared to 4,4’-Difluorobenzophenone, it has different electronic effects, leading to variations in its chemical behavior. The 2,2’-isomer has a different steric profile, affecting its interactions in chemical reactions. The dichloro derivative, while similar in structure, has different reactivity due to the presence of chlorine atoms instead of fluorine.
Properties
IUPAC Name |
(3,5-difluorophenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRLNUIMFIMZLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341043 | |
| Record name | 3,5-Difluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179113-89-4 | |
| Record name | 3,5-Difluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Difluorobenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3,5-Difluorobenzophenone suitable for synthesizing poly(arylene ether)s?
A: this compound possesses two fluorine atoms activated by the electron-withdrawing benzoyl group. [] This activation makes the fluorine atoms susceptible to nucleophilic aromatic substitution (SNAr) reactions with bisphenols, enabling the formation of high molecular weight poly(arylene ether)s. []
Q2: What are the characteristics of the poly(arylene ether)s synthesized using this compound?
A: The resulting polymers exhibit a range of glass transition temperatures (Tg) depending on the specific bisphenol used in the polymerization. [] These polymers are often amorphous, meaning they lack a highly ordered structure. [] Further research explores the potential for creating soluble and semi-crystalline analogs of PEEK (PolyEtherEtherKetone) by utilizing this compound as a building block. [] This opens avenues for tailoring polymer properties for specific applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





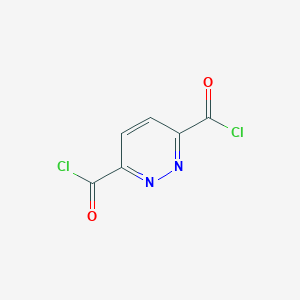
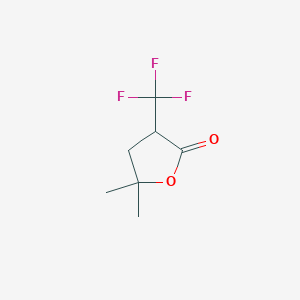


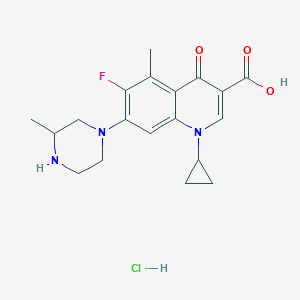
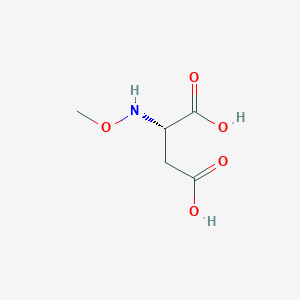
![2-Amino-2-[4-(tetrazol-1-yl)phenyl]propanoic acid](/img/structure/B68777.png)
![[(2R)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]azanium](/img/structure/B68778.png)

